molecular formula C19H16FN3O B2494384 5-(2-Fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile CAS No. 1009243-72-4

5-(2-Fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile

Cat. No.: B2494384
CAS No.: 1009243-72-4
M. Wt: 321.355
InChI Key: DMHTXJVOEFWBJA-UHFFFAOYSA-N
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Description

5-(2-Fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile is a heterocyclic compound featuring a pyrrolo[1,2-a]quinoxaline core substituted with a 2-fluorobenzyl group at position 5, a ketone at position 4, and a nitrile at position 5. Its structural complexity and functional groups make it a candidate for pharmacological applications, particularly in antimicrobial and kinase inhibition research. This article compares its physicochemical properties, synthetic challenges, and structural analogs to highlight key differences and trends.

Properties

IUPAC Name

5-[(2-fluorophenyl)methyl]-4-oxo-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O/c20-15-5-2-1-4-14(15)12-23-18-10-13(11-21)7-8-16(18)22-9-3-6-17(22)19(23)24/h1-2,4-5,7-8,10,17H,3,6,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHTXJVOEFWBJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)N(C3=C(N2C1)C=CC(=C3)C#N)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2-Fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile (CAS Number: 1009243-72-4) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current literature on its biological activity, focusing on its anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

  • Molecular Formula: C19H16FN3O
  • Molecular Weight: 321.35 g/mol
  • IUPAC Name: this compound

Chemical Structure

Anti-inflammatory Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance:

  • Mechanism of Action: These compounds have been shown to inhibit nitric oxide (NO) production in RAW264.7 macrophage cells stimulated by lipopolysaccharides (LPS). The inhibition of NO release correlates with reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential mechanism involving the downregulation of cyclooxygenase (COX)-2 and inducible nitric oxide synthase (iNOS), along with modulation of the mitogen-activated protein kinase (MAPK) signaling pathway .

Anticancer Activity

The compound's structural analogs have also been evaluated for their anticancer efficacy:

  • Cell Lines Tested: The antiproliferative effects were assessed against various cancer cell lines including MCF-7 breast cancer cells.
CompoundIC50 (μM)Mechanism of Action
5-(2-Fluorobenzyl)-4-oxo...1.85 ± 0.11Induces G1 phase arrest and apoptosis in MCF-7 cells; inhibits topoisomerase activity .
Staurosporine6.77 ± 0.41Conventional anticancer drug for comparison.

The synthesized quinoxaline derivatives demonstrated considerable antiproliferative activity with minimal toxicity towards normal cell lines (e.g., MCF-10A), indicating a selective action against cancer cells .

Case Studies

In a notable study involving a series of quinoxaline derivatives similar to our compound of interest:

  • Study Design: Compounds were synthesized and screened for anti-inflammatory effects using RAW264.7 cells.
  • Results: The most potent derivative showed a significant reduction in NO production and inflammatory cytokines compared to control groups. This derivative was further tested in vivo using carrageenan-induced paw edema models to confirm its anti-inflammatory efficacy .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-(2-Fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile typically involves multi-step organic reactions. The compound can be synthesized through the cyclization of appropriate precursors under specific conditions to yield the desired structure. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the molecular structure and purity of the compound.

Biological Activities

Antimicrobial Activity:
Research has indicated that derivatives of pyrroloquinoxaline compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain analogs can inhibit the growth of various bacterial strains and fungi. The presence of electron-withdrawing groups like fluorine enhances the activity against Gram-positive and Gram-negative bacteria due to increased lipophilicity and better membrane penetration .

Anticancer Potential:
The compound's structure suggests potential anticancer activity. Preliminary studies indicate that similar compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, quinoxaline derivatives have been reported to inhibit EGFR (epidermal growth factor receptor), which is crucial in many cancers . In vitro assays have demonstrated that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Fluorine Substitution: The incorporation of fluorine enhances the lipophilicity and biological activity.
  • Carbonitrile Group: This functional group contributes to the compound's ability to interact with biological targets effectively.

Case Studies

Case Study 1: Antimicrobial Screening
A study evaluated several pyrroloquinoxaline derivatives for their antimicrobial efficacy against common pathogens. The results showed that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Mycobacterium smegmatis and Pseudomonas aeruginosa .

Case Study 2: Anticancer Activity Assessment
In another investigation focusing on anticancer properties, a series of quinoxaline derivatives were synthesized and tested against HepG2 and MCF-7 cell lines. The results indicated that modifications at specific positions significantly enhanced their antiproliferative effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight XLogP3/LogP Reference
5-(2-Fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile 2-Fluorobenzyl C₁₉H₁₆FN₃O 321.355 ~3.5* Target Compound
5-(4-Fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile 4-Fluorobenzyl C₁₉H₁₆FN₃O 321.355 ~3.3*
5-(3-Methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile 3-Methylbenzyl C₂₀H₁₉N₃O 317.39 ~3.8*
5-(2-Chloro-6-fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile 2-Chloro-6-fluorobenzyl C₁₉H₁₅ClFN₃O 355.8 3.7
N-Methoxy-N-methyl-5-(4-methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide 4-Methylbenzyl (sulfonamide) C₂₁H₂₅N₃O₄S 415.508 ~4.2*

Key Observations :

  • Fluorine Position : The 2-fluorobenzyl isomer (target) likely exhibits higher metabolic stability than the 4-fluorobenzyl analog due to steric protection of the fluorine atom .
  • LogP Trends : Chlorine substitution () increases hydrophobicity (XLogP3 = 3.7) compared to fluorine (estimated ~3.5). Methyl groups () further elevate LogP (~3.8) due to enhanced lipophilicity.
  • Sulfonamide vs. Nitrile: The sulfonamide derivative () has a higher molecular weight (415.5 vs. 321.4) and reduced hydrogen-bond donors (0 vs. 1), impacting solubility and membrane permeability .
Cyclization Kinetics
  • Hexahydropyrrolo[1,2-a]quinoline Synthesis: Cyclization of propanedinitrile derivatives proceeds with ΔG≠ = 26.6 kcal/mol and ΔH≠ = 22.2 kcal/mol, indicating moderate thermal requirements .
  • Spirocyclic Analogs: Higher activation energy (Ea = 24.5 kcal/mol) for spiroquinoline formation suggests substituents on the benzyl group (e.g., chloro, methyl) may slow reaction rates .
Yields and Stereochemistry
  • Fluoroquinolone Synthesis: Sodium hydride-mediated reactions yield 50–61% products but produce stereoisomer mixtures, complicating purification .
  • Bromo-Substituted Analog: A 40% yield for 4-(6-bromo-hexahydropyrrolo[1,2-a]quinolin-4-yl)-2-oxochromene-3-carbonitrile highlights challenges in introducing halogens .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 4-Fluorobenzyl Analog 2-Chloro-6-fluorobenzyl Analog Sulfonamide Derivative
Topological Polar Surface Area (Ų) ~47* ~47* 47.3 ~80*
Hydrogen-Bond Acceptors 4 4 4 6
Rotatable Bonds 2 2 2 4
Stereocenters 1 1 1 1

Implications :

  • Solubility : The target compound and 4-fluorobenzyl analog share similar polar surface areas (~47 Ų), suggesting comparable aqueous solubility. The sulfonamide derivative’s higher polarity (80 Ų) may improve solubility but reduce cell permeability .
  • Conformational Flexibility : Increased rotatable bonds in the sulfonamide derivative (4 vs. 2) could reduce binding affinity due to entropic penalties .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 5-(2-fluorobenzyl)-pyrroloquinoxaline derivatives?

The compound is typically synthesized via cyclocondensation of substituted quinoxaline precursors with fluorinated benzyl groups. For example, base-assisted cyclization of fluorophenyl-pyrrolo intermediates under reflux conditions (e.g., ethanol or acetonitrile) yields the hexahydropyrroloquinoxaline core. Column chromatography or recrystallization (e.g., from ethanol/benzene mixtures) is used for purification .

Q. How is the structural integrity of this compound verified post-synthesis?

Characterization relies on 1H/13C NMR (to confirm substituent positions and hydrogen bonding), FTIR (to identify carbonyl and nitrile groups), and HRMS (for molecular weight validation). Single-crystal X-ray diffraction (using SHELX software ) resolves stereochemistry, particularly the hexahydropyrrolo ring conformation .

Q. What safety precautions are necessary when handling this compound?

Based on structurally similar compounds, it may exhibit acute toxicity (Category 4 for oral/dermal/inhalation exposure). Use PPE (gloves, goggles), work in a fume hood, and avoid ignition sources. Emergency protocols include rinsing exposed skin/eyes and contacting poison control centers .

Q. Which solvents and reaction conditions optimize yield in its synthesis?

Polar aprotic solvents (e.g., DMF or acetonitrile) at 80–100°C enhance cyclization efficiency. Catalytic bases like triethylamine or K2CO3 improve reaction rates. Yields >70% are achievable with stoichiometric control of fluorobenzyl halide precursors .

Q. How does the 2-fluorobenzyl group influence the compound’s electronic properties?

The electron-withdrawing fluorine atom increases electrophilicity at the quinoxaline core, enhancing reactivity in nucleophilic substitution or coordination chemistry. This is confirmed via Hammett substituent constants (σ ≈ 0.78) and DFT-calculated electron density maps .

Advanced Research Questions

Q. What strategies resolve contradictions in NMR data for pyrroloquinoxaline derivatives?

Discrepancies in proton splitting (e.g., diastereotopic hydrogens) are addressed by VT-NMR (variable temperature) to assess dynamic processes. For ambiguous NOE effects, 2D-COSY and HSQC clarify coupling networks. Crystallographic data (e.g., C–F bond lengths) cross-validate assignments .

Q. How can reaction conditions be optimized to suppress byproducts during fluorobenzylation?

Kinetic studies reveal that slow addition of the fluorobenzyl halide precursor minimizes dimerization. Solvent polarity tuning (e.g., switching from THF to DMF) reduces competing SN1 pathways. LC-MS monitoring identifies intermediates for real-time adjustment .

Q. What computational tools predict the compound’s binding affinity in biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes like kinases or topoisomerases. Pharmacophore mapping identifies critical H-bond donors (quinoxaline carbonyl) and hydrophobic pockets (fluorobenzyl group) .

Q. How do steric effects from the hexahydropyrrolo ring impact crystallinity?

The fused ring system induces chiral packing motifs , reducing symmetry and complicating crystallization. Co-crystallization with chiral auxiliaries (e.g., tartaric acid) or high-pressure methods improves crystal quality for diffraction studies .

Q. What analytical techniques quantify trace impurities in synthesized batches?

HPLC-PDA (photodiode array detection) with a C18 column (ACN/water gradient) resolves regioisomers. ICP-MS detects heavy metal catalysts (e.g., Pd residues from coupling reactions) at ppm levels .

Methodological Challenges & Solutions

Q. Why do certain fluorobenzyl-substituted analogs exhibit anomalous solubility profiles?

The 2-fluorobenzyl group’s ortho effect creates steric hindrance, reducing solubility in aqueous buffers. Co-solvents (e.g., DMSO:PBS mixtures) or nanoformulation (liposomes) enhance bioavailability for in vitro assays .

Q. How can enantiomeric excess be determined for chiral pyrroloquinoxaline derivatives?

Chiral HPLC (Chiralpak IA column) with hexane/isopropanol eluents separates enantiomers. Circular dichroism (CD) spectra correlate with crystallographic absolute configurations .

Q. What mechanistic insights explain regioselective nitrile incorporation?

DFT studies show nitrile group installation occurs via Kinugasa reaction intermediates, where copper(I) catalysts stabilize transition states at the C7 position. Steric maps confirm preferential attack at the less hindered quinoxaline site .

Q. How are stability studies designed for aqueous formulations of this compound?

Accelerated stability testing (40°C/75% RH for 6 months) with UPLC-ESI-MS monitors degradation products (e.g., hydrolysis of the nitrile to amide). Buffers at pH 5–7 minimize decomposition .

Q. What strategies validate the compound’s mechanism of action in antimicrobial assays?

Time-kill curves (CFU counts over 24h) and resistance induction studies (serial passage under sub-MIC conditions) differentiate bactericidal vs. bacteriostatic effects. Synergy with β-lactams is tested via checkerboard assays .

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